molecular formula C7H8F2N2O B106488 [4-(Difluoromethoxy)phenyl]hydrazine CAS No. 62128-84-1

[4-(Difluoromethoxy)phenyl]hydrazine

Cat. No.: B106488
CAS No.: 62128-84-1
M. Wt: 174.15 g/mol
InChI Key: DHEGLGXMALZYDI-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)phenyl]hydrazine is an organic compound with the molecular formula C7H8F2N2O. It is characterized by the presence of a hydrazine functional group (-NHNH2) and a phenyl ring substituted at the para position with a difluoromethoxy group (-OCHF2). This compound is often used as an intermediate or precursor in the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethoxy)phenyl]hydrazine typically involves the reaction of 4-(difluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions. The product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethoxy)phenyl]hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include azides, nitroso derivatives, amines, and various substituted hydrazine derivatives .

Scientific Research Applications

[4-(Difluoromethoxy)phenyl]hydrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(Difluoromethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylhydrazine: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    4-Methoxyphenylhydrazine: Contains a methoxy group instead of a difluoromethoxy group.

    4-Chlorophenylhydrazine: Contains a chlorine atom instead of a difluoromethoxy group.

Uniqueness

[4-(Difluoromethoxy)phenyl]hydrazine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEGLGXMALZYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607447
Record name [4-(Difluoromethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62128-84-1
Record name [4-(Difluoromethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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